molecular formula C12H15N7O4 B10963986 N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10963986
M. Wt: 321.29 g/mol
InChI Key: HXAQAXZEEREBLT-UHFFFAOYSA-N
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Description

N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both pyrazole and nitro functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the nitro and aminocarbonyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups.

Scientific Research Applications

N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with different substituents and functional groups. Examples include:

  • 1-ETHYL-3,5-DIMETHYL-4-NITROPYRAZOLE
  • 1,5-DIMETHYL-3-NITRO-4-PYRAZOLECARBOXAMIDE

Uniqueness

The uniqueness of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H15N7O4

Molecular Weight

321.29 g/mol

IUPAC Name

N-(5-carbamoyl-1-ethylpyrazol-4-yl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H15N7O4/c1-4-18-10(11(13)20)7(5-14-18)15-12(21)8-9(19(22)23)6(2)17(3)16-8/h5H,4H2,1-3H3,(H2,13,20)(H,15,21)

InChI Key

HXAQAXZEEREBLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C)C(=O)N

Origin of Product

United States

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